molecular formula C16H13F2N5O2 B2481026 2-(4-fluorophenoxy)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 920435-30-9

2-(4-fluorophenoxy)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No.: B2481026
CAS No.: 920435-30-9
M. Wt: 345.31
InChI Key: BVANWBCBUQHYNI-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a fluorophenoxy group and a tetrazole ring, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-fluorophenol with chloroacetic acid to form 2-(4-fluorophenoxy)acetic acid. This intermediate is then coupled with 1-(3-fluorophenyl)-1H-tetrazole-5-ylmethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(4-fluorophenoxy)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenoxy and tetrazole groups may contribute to binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
  • 2-(4-bromophenoxy)-N-((1-(3-bromophenyl)-1H-tetrazol-5-yl)methyl)acetamide

Uniqueness

2-(4-fluorophenoxy)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is unique due to the presence of fluorine atoms, which can enhance its chemical stability, lipophilicity, and biological activity compared to its chloro or bromo analogs. The fluorine atoms can also influence the compound’s electronic properties, potentially leading to different reactivity and interaction profiles.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O2/c17-11-4-6-14(7-5-11)25-10-16(24)19-9-15-20-21-22-23(15)13-3-1-2-12(18)8-13/h1-8H,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVANWBCBUQHYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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